molecular formula C18H20N4O3S B3980827 {4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}(2-THIENYL)METHANONE

{4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}(2-THIENYL)METHANONE

Cat. No.: B3980827
M. Wt: 372.4 g/mol
InChI Key: IDCAHWSIHZFUGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}(2-THIENYL)METHANONE is a complex organic compound with a unique structure that includes a cyclopropylamino group, a nitrophenyl group, a piperazine ring, and a thienylmethanone moiety

Preparation Methods

The synthesis of {4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}(2-THIENYL)METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

{4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}(2-THIENYL)METHANONE undergoes various chemical reactions, including:

Scientific Research Applications

{4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}(2-THIENYL)METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of {4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}(2-THIENYL)METHANONE involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

{4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}(2-THIENYL)METHANONE can be compared with similar compounds such as:

Conclusion

This compound is a compound of significant interest due to its unique structure and potential applications in various scientific fields. Its synthesis, chemical reactions, and applications continue to be areas of active research, contributing to the advancement of knowledge in chemistry and related disciplines.

Properties

IUPAC Name

[4-[3-(cyclopropylamino)-4-nitrophenyl]piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c23-18(17-2-1-11-26-17)21-9-7-20(8-10-21)14-5-6-16(22(24)25)15(12-14)19-13-3-4-13/h1-2,5-6,11-13,19H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCAHWSIHZFUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=CS4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}(2-THIENYL)METHANONE

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